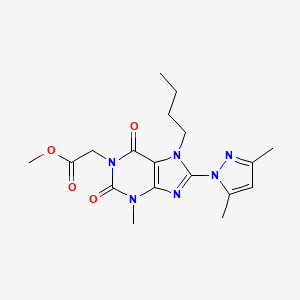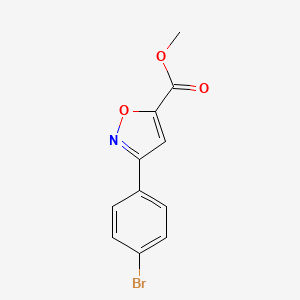![molecular formula C15H15F3N2O3S B2709458 Isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate CAS No. 674807-21-7](/img/structure/B2709458.png)
Isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate is a synthetic organic compound with a complex structure. It is part of a class of compounds known for their diverse applications in various scientific fields, including chemistry, biology, and industry. The intricate arrangement of its functional groups makes it an intriguing subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate typically involves multi-step organic reactions. A common approach might involve the formation of the pyridinyl sulfanyl moiety through a reaction between a pyridine derivative and a suitable sulfide. Subsequent steps would focus on introducing the cyano group, methyl group, and trifluoromethyl group under controlled conditions to achieve the desired compound. The key challenge in this synthesis is maintaining the integrity of functional groups and achieving the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions for scale-up. This includes the use of automated reactors, precise temperature and pressure control, and efficient purification techniques. The goal is to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate undergoes a variety of chemical reactions, such as:
Oxidation: : This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: : Reduction can yield different reduced forms, including thiol derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify various functional groups, leading to derivatives with altered properties.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Alkyl halides, acyl chlorides under various conditions such as reflux or room temperature.
Major Products Formed
The products formed depend on the type of reaction:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate is used as a starting material for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.
Biology and Medicine
In biological and medicinal research, this compound may be explored for its potential as a pharmacologically active agent. The presence of the pyridinyl and trifluoromethyl groups suggests it could interact with biological targets in unique ways, possibly leading to the development of new drugs.
Industry
Industrially, it might be used in the production of specialty chemicals, agrochemicals, or advanced materials. Its stability and reactivity profile make it a valuable intermediate in the synthesis of high-value products.
Mécanisme D'action
Molecular Targets and Pathways
The mechanism of action of isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate would involve interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, possibly influencing its bioavailability and activity. The cyano group could participate in hydrogen bonding or electrostatic interactions with biological molecules, modulating its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include those with analogous pyridinyl, cyano, and trifluoromethyl functionalities. Examples are:
Isopropyl 4-{[3-cyano-6-methyl-2-pyridinyl]sulfanyl}-3-oxobutanoate: : Lacks the trifluoromethyl group.
Methyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate: : Different ester group.
Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate: : Different ester group.
Uniqueness
What sets isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate apart is its specific combination of functional groups, which confers unique reactivity and potential biological activity. Its trifluoromethyl group is particularly noteworthy for enhancing stability and lipophilicity.
Propriétés
IUPAC Name |
propan-2-yl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O3S/c1-8(2)23-13(22)5-10(21)7-24-14-11(6-19)12(15(16,17)18)4-9(3)20-14/h4,8H,5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCVFTJBSBDDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)CC(=O)OC(C)C)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 9-benzyl-5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B2709379.png)
![8-((4-methylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2709380.png)
![N-(2,4-difluorophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B2709382.png)




![1-(3,4-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2709395.png)


![[(2-PHENYLETHYL)CARBAMOYL]METHYL 4-METHOXYBENZOATE](/img/structure/B2709398.png)
